Egfr-IN-42

Dual-pathway inhibition EGFR Estrogen receptor

This synthetic chimeric inhibitor covalently links gefitinib and tamoxifen/endoxifen, enabling simultaneous EGFR/ER pathway blockade. This single-molecule architecture ensures co-localized target engagement unattainable by co-administration. Ideal for researchers investigating pathway cross-talk, particularly in triple-negative breast cancer. For analytical method validation or probe development, this compound offers a defined molecular identity and high purity.

Molecular Formula C49H53ClFN5O5
Molecular Weight 846.4 g/mol
Cat. No. B10827900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEgfr-IN-42
Molecular FormulaC49H53ClFN5O5
Molecular Weight846.4 g/mol
Structural Identifiers
SMILESCCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN(C)CCCCCC(=O)NCCCOC3=C(C=C4C(=C3)C(=NC=N4)NC5=CC(=C(C=C5)F)Cl)OC)C6=CC=CC=C6
InChIInChI=1S/C49H53ClFN5O5/c1-4-40(34-12-7-5-8-13-34)48(35-15-20-38(57)21-16-35)36-17-22-39(23-18-36)60-29-27-56(2)26-10-6-9-14-47(58)52-25-11-28-61-46-31-41-44(32-45(46)59-3)53-33-54-49(41)55-37-19-24-43(51)42(50)30-37/h5,7-8,12-13,15-24,30-33,57H,4,6,9-11,14,25-29H2,1-3H3,(H,52,58)(H,53,54,55)/b48-40-
InChIKeyRMOTTYOBLRRJDT-XXBDBSAUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EGFR-IN-42: Procurement and Technical Baseline for the Gefitinib-Tamoxifen Hybrid EGFR/ER Dual-Pathway Inhibitor


EGFR-IN-42 (also designated Compound 17b) is a synthetic organic hybrid molecule formed by covalently linking the EGFR inhibitor gefitinib with the selective estrogen receptor modulator tamoxifen or its active metabolite endoxifen [1]. This structural architecture is intended to enable simultaneous targeting of both epidermal growth factor receptor (EGFR) and estrogen receptor (ER) signaling pathways, a dual-inhibition strategy conceptually relevant for malignancies where these pathways exhibit cross-talk [1]. The compound is currently available for research use only from commercial suppliers and has not advanced to clinical evaluation . No peer-reviewed primary research article, patent, or regulatory filing disclosing original characterization data for EGFR-IN-42 was identified in the public domain; all publicly available descriptions originate from vendor product pages and a ligand entry in the IUPHAR/BPS Guide to Pharmacology derived from a single publication not accessible for independent verification [1].

EGFR-IN-42: Why In-Class EGFR Inhibitors or SERMs Cannot Be Substituted in Dual-Pathway Experimental Models


Generic substitution with standard ATP-competitive EGFR inhibitors (e.g., gefitinib, osimertinib) or standalone SERMs (e.g., tamoxifen) fails to replicate the experimental hypothesis enabled by EGFR-IN-42, namely the assessment of covalent, single-molecule dual EGFR/ER pathway co-inhibition [1]. The compound's molecular architecture—which retains structural motifs from both gefitinib and tamoxifen via a covalent linker—is intentionally designed to achieve simultaneous target engagement that cannot be mimicked by co-administering separate agents, due to differences in pharmacokinetic overlap, cellular co-localization, and stoichiometry of target inhibition [1]. Without publicly disclosed quantitative selectivity, metabolic stability, or in vivo target occupancy data, any procurement decision based on substituting an alternative EGFR inhibitor for EGFR-IN-42 introduces unquantifiable experimental variance that may confound the interpretation of dual-pathway inhibition studies . The absence of characterization data does not imply functional equivalence; it implies that the compound's differential properties relative to comparators remain unverified in the open scientific record .

EGFR-IN-42: Evidence Inventory for Quantifiable Differentiation Versus Comparator Compounds


Dual EGFR/ER Inhibitory Design Concept: Qualitative Differentiation from Gefitinib and Tamoxifen Monotherapy

EGFR-IN-42 is a covalently linked gefitinib-tamoxifen hybrid that is described as retaining both EGFR inhibitory activity and ER antagonist activity [1]. No quantitative comparative data (e.g., IC50 values for EGFR kinase inhibition, ER binding affinity, cellular proliferation EC50 values, or selectivity indices) are publicly available for EGFR-IN-42 relative to its parent compounds gefitinib or tamoxifen, nor relative to any other EGFR inhibitor or SERM [1]. The claim of 'single-digit nanomolar activity' appears in vendor descriptions but is not accompanied by a specific numeric value, assay context, or comparator dataset, and therefore cannot be used as quantitative differentiation evidence .

Dual-pathway inhibition EGFR Estrogen receptor Triple-negative breast cancer Chimeric inhibitor

Physicochemical Property Profile: Lipinski Compliance and Drug-Likeness Assessment

Physicochemical parameters for EGFR-IN-42 are computationally derived and documented in the IUPHAR/BPS Guide to Pharmacology database [1]. The compound has a molecular weight of 845.37 g/mol, a calculated XLogP of 10.65, and a topological polar surface area (TPSA) of 118.07 Ų [1]. It violates two of Lipinski's Rule of Five criteria (molecular weight >500 Da; cLogP >5), which may have implications for oral bioavailability in in vivo studies [1]. These properties are not compared to specific comparators, as no comparator physicochemical data are provided in the source.

Physicochemical properties Lipinski's Rule of Five Molecular weight cLogP TPSA

Evidence Gap: Absence of Quantitative Selectivity or Potency Data for Procurement Decision-Making

Searches of public databases including PubMed, patent repositories (USPTO, EPO, WIPO), and authoritative sources (ChEMBL, BindingDB) returned no peer-reviewed primary research articles, patents, or quantitative bioactivity datasets for EGFR-IN-42 [1]. Consequently, the following data categories—essential for evidence-based procurement or comparator selection—are absent from the public record: (1) IC50 or Ki values for EGFR kinase inhibition, (2) IC50 values for ER antagonism or binding affinity, (3) cellular proliferation EC50 values in any cancer cell line, (4) selectivity profiles against wild-type EGFR, mutant EGFR variants, or other kinases, (5) ADME parameters (solubility, metabolic stability, permeability), and (6) in vivo pharmacokinetic or efficacy data [1].

Evidence gap IC50 Selectivity Kinase profiling Potency

EGFR-IN-42: Documented Research Application Scenarios Based on Current Evidence


Exploratory Investigation of Dual EGFR/ER Pathway Co-Inhibition in Triple-Negative Breast Cancer Models

According to the IUPHAR/BPS Guide to Pharmacology, EGFR-IN-42 was developed as a gefitinib-tamoxifen hybrid molecule intended to combat triple-negative breast cancer by simultaneously targeting both estrogen receptor and epidermal growth factor receptor pathways [1]. This scenario is derived from the compound's stated design intent and remains the only application context for which a direct link to EGFR-IN-42 exists in the public record [1]. Researchers investigating pathway cross-talk in TNBC may find the compound conceptually relevant; however, the absence of published characterization data means that any experimental use requires independent validation of target engagement and cellular activity [1].

Chemical Biology Tool for Studying EGFR-ER Signaling Network Interactions

EGFR-IN-42 represents a covalently linked chimeric inhibitor class that may serve as a chemical biology probe for interrogating the functional consequences of simultaneous EGFR and ER pathway blockade in a single molecular entity [1]. This scenario derives from the structural evidence that the compound connects gefitinib and tamoxifen/endoxifen via a covalent linkage and is described as retaining both ER antagonist and EGFR inhibitory activities [1]. Such tools can be valuable for dissecting signaling network topology where co-administration of separate inhibitors introduces confounding variables related to differential pharmacokinetics and cellular distribution [1].

Reference Standard for Analytical Method Development and QC of Chimeric Kinase Inhibitor-Hormone Modulator Conjugates

EGFR-IN-42 is available from commercial vendors with defined molecular identity (CAS No. 3031307-73-7; molecular formula C49H53ClFN5O5; molecular weight 846.43) [1]. The compound can serve as a reference standard for developing analytical methods (e.g., HPLC, LC-MS) to characterize and quantify chimeric inhibitor-hormone modulator conjugates [1]. This application is supported by the available structural and identity data, which provide a basis for method validation even in the absence of bioactivity data [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Egfr-IN-42

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.